![molecular formula C6H5N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4](/img/structure/B1328884.png)

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound that belongs to the class of imidazo-pyrazoles, which are heterocyclic compounds containing a fused imidazole and pyrazole ring system. This structure is of interest due to its potential applications in medicinal chemistry and material science. The imidazo-pyrazole core is a common motif in compounds with various biological activities, including antituberculotic and insecticidal properties 10.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives can be achieved through various methods. One approach involves a three-component condensation reaction, as described in the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, which combines arylglyoxal hydrates, 5-amino-4-N-aryl-1H-pyrazole4-carboxamides, and barbituric acid . Another method includes the solution phase synthesis of imidazo[1,2-b]pyrazol-2-ones, which is based on the reaction of hydrazino acids with malononitriles, followed by intra-molecular cyclodehydration .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole-2-carboxylic acid and its derivatives is characterized by the presence of a fused 5,5-ring system. The structures of these compounds are typically determined using spectroscopic methods, as seen in the study of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid derivatives . The imidazo[1,2-b]pyrazole core is versatile and can be functionalized to generate a wide array of derivatives with different substituents and properties.

Chemical Reactions Analysis

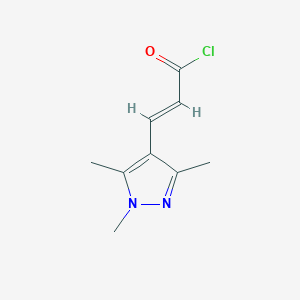

Imidazo[1,2-b]pyrazole derivatives can undergo various chemical reactions. For instance, the functionalization reactions of related compounds have been explored, such as the reaction of acid chlorides with 2,3-diaminopyridine to yield corresponding carboxamides . Additionally, the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines via palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles demonstrates the reactivity of the imidazo-pyrazole ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure. For example, the optical properties of a library of π-expanded imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,2-b]pyrazoles, were characterized, showing strong UV absorption and fluorescence . The stability of the imidazo[1,5-a]pyridine skeleton, another related structure, has been utilized to generate new types of stable N-heterocyclic carbenes . These properties are crucial for the potential application of these compounds in various fields, including the development of new materials and pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid and its derivatives have been extensively studied for their synthesis methods. For instance, Kolos et al. (2015) detailed a one-pot synthesis approach for creating new 1H-imidazo[1,2-b]pyrazole derivatives, using a condensation process involving arylglyoxal hydrates and other compounds (Kolos et al., 2015). Similarly, Demjén et al. (2014) described the facile synthesis of 1H-imidazo[1,2-b]pyrazoles using a sequential one-pot synthetic approach, which is significant for creating a diverse library of imidazo[1,2-b]pyrazole derivatives (Demjén et al., 2014).

Chemical Library Expansion and Novel Compound Synthesis

Research has also focused on expanding chemical libraries with novel compounds derived from this compound. Driowya et al. (2018) achieved the efficient synthesis of new series of N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles through a three-component reaction mediated by acid catalysts (Driowya et al., 2018). Furthermore, Kielesiński et al. (2015) developed a novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, showcasing the potential for creating structurally diverse compounds (Kielesiński et al., 2015).

Optimization of Synthesis Techniques

Advancements in synthesis techniques have been a key area of study. Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant improvement over traditional methods (Herath et al., 2010). Rahmati et al. (2013) also contributed by developing a direct and efficient approach for synthesizing a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles (Rahmati et al., 2013).

Biological Activity Studies

Studies have also been conducted to explore the biological activities of derivatives of this compound. Prasad et al. (2018) synthesized imidazo[1,2-a]pyrimidine derivatives of pyrazole and screened them for antimicrobial, antituberculosis, and antimalarial activities (Prasad et al., 2018).

Advanced Material Development

The compound and its derivatives have also found applications in the development of advanced materials. Kowalik et al. (2018) worked on the construction of coordination polymers using 1H-imidazole-4-carboxylic acid and 1H-pyrazole-3-carboxylic acid, showing potential in material science (Kowalik et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-9-5(8-4)1-2-7-9/h1-3,7H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRFDLYTAKECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-58-4 |

Source

|

| Record name | 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

-amino]acetic acid](/img/structure/B1328822.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)